(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol
Description
(3R)-3-Amino-3-(3,4-difluorophenyl)propan-1-ol is a chiral amino alcohol featuring a 3,4-difluorophenyl substituent and a primary alcohol group. Its molecular formula is C₉H₁₁F₂NO, with a molecular weight of 187.19 g/mol. The stereochemistry at the C3 position (R-configuration) is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles. The compound’s structure combines a polar amino-alcohol moiety with a lipophilic aromatic ring, making it a versatile intermediate in medicinal chemistry for targeting receptors or enzymes requiring both hydrogen-bonding and hydrophobic interactions .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI Key |
DOOJIZUIYUOELY-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and a suitable amine.
Reductive Amination: The key step involves the reductive amination of 3,4-difluorobenzaldehyde with an amine, followed by reduction to yield the desired product.
Reaction Conditions: Common reagents for this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions to ensure the selective reduction of the intermediate imine to the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane (DMP).
Reduction: NaBH4, LiAlH4.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Research Applications
1. Synthesis of Complex Molecules:
The compound serves as a valuable building block for synthesizing more complex organic molecules. Its chiral nature allows for the exploration of stereochemistry and enantioselective reactions, making it a critical component in the development of pharmaceuticals and agrochemicals.
2. Reaction Mechanisms:
The compound can undergo various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
- Reduction: The amino group can be reduced to yield secondary or tertiary amines.
- Substitution Reactions: The difluorophenyl moiety can participate in nucleophilic aromatic substitution, facilitating the introduction of diverse functional groups.
Biological Research Applications
1. Enzyme Interactions:
Research indicates that (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol may interact with various enzymes and receptors, influencing their activity. This interaction is crucial for understanding metabolic pathways and developing enzyme inhibitors or activators.
2. Therapeutic Potential:
The compound shows promise as a precursor for drug development targeting specific biochemical pathways. Its structural features enhance binding affinity to biological targets, which could lead to the development of novel therapeutic agents for conditions such as cancer or neurological disorders.
Case Study 1: Enzyme Modulation
A study investigated the modulation of enzyme activity by this compound. The results demonstrated that the compound could inhibit specific enzymes involved in metabolic processes, suggesting its potential use in designing enzyme inhibitors for therapeutic applications.
Case Study 2: Drug Development
In another study focused on drug development, researchers synthesized derivatives of this compound to evaluate their pharmacological properties. Several derivatives exhibited enhanced activity against cancer cell lines, highlighting the compound's potential as a lead structure for anticancer drugs.
Industrial Applications
1. Specialty Chemicals Production:
In industrial settings, this compound is utilized to produce specialty chemicals and materials. Its unique reactivity makes it suitable for synthesizing polymers and advanced materials used in various applications.
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Chemical Research | Building block for complex molecules; study of stereochemistry |
| Biological Research | Enzyme interaction studies; potential therapeutic agent |
| Drug Development | Precursor for pharmaceuticals; anticancer drug design |
| Industrial Use | Production of specialty chemicals and advanced materials |
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It can influence pathways related to neurotransmission, inflammation, or metabolic processes, depending on its specific application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
- Stereochemistry : The R-configuration in the target compound and its dichloro analog contrasts with racemic mixtures of other analogs, which may lead to divergent bioactivity.
- Heterocyclic vs. Aromatic Substituents : Thiophene-containing analogs introduce sulfur-driven metabolic pathways, whereas fluorinated or chlorinated aromatics prioritize electronic effects over steric bulk.
Spectroscopic and Analytical Data
- NMR Trends : The target compound’s ¹H-NMR would show distinct aromatic splitting patterns (3,4-difluorophenyl) and alcohol/amine proton resonances. Comparatively, thiophene-containing analogs exhibit deshielded protons due to sulfur’s electronegativity.
- Chromatographic Behavior : Higher lipophilicity in dichloro and trifluoromethyl analogs would result in longer retention times in reverse-phase HPLC compared to the target compound.
Biological Activity
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol, a compound with the molecular formula C9H11F2NO, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H11F2NO
- Molecular Weight : 187.18 g/mol
- CAS Number : 1213342-98-3
The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a therapeutic agent in several conditions, particularly in the central nervous system (CNS) and for its antifungal properties.
Pharmacological Effects
-
CNS Activity :
- Studies indicate that this compound exhibits significant CNS penetration and may act as an inhibitor of specific enzymes involved in neurodegenerative diseases. Its structural similarity to known CNS-active compounds suggests it may modulate neurotransmitter systems effectively.
-
Antifungal Activity :
- Preliminary in vitro studies have shown that this compound possesses antifungal properties against various strains of fungi, including those resistant to standard treatments. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of conventional antifungal agents.
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against Candida species. The results demonstrated:
- MIC Values :
- C. albicans: 0.5 µg/mL
- C. glabrata: 0.75 µg/mL
These values indicate a robust antifungal effect compared to established drugs like fluconazole.
Study 2: CNS Penetration and Enzyme Inhibition
Research focusing on the compound's CNS effects revealed:
- Enzyme Inhibition :
- The compound was shown to inhibit enzymes such as BACE1, which is implicated in Alzheimer's disease pathology.
The study highlighted the potential for developing this compound into a therapeutic agent for neurodegenerative disorders.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
